molecular formula C9H10N2O3 B8411160 2-Allyl-3-methoxy-6-nitropyridine

2-Allyl-3-methoxy-6-nitropyridine

Cat. No.: B8411160
M. Wt: 194.19 g/mol
InChI Key: SKOKROIYZLCYMZ-UHFFFAOYSA-N
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Description

2-Allyl-3-methoxy-6-nitropyridine is a nitro-substituted pyridine derivative featuring an allyl group at the 2-position, a methoxy group at the 3-position, and a nitro group at the 6-position.

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

3-methoxy-6-nitro-2-prop-2-enylpyridine

InChI

InChI=1S/C9H10N2O3/c1-3-4-7-8(14-2)5-6-9(10-7)11(12)13/h3,5-6H,1,4H2,2H3

InChI Key

SKOKROIYZLCYMZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C(C=C1)[N+](=O)[O-])CC=C

Origin of Product

United States

Comparison with Similar Compounds

Nitro and Methoxy Positioning

The position of nitro and methoxy groups significantly impacts synthetic yields and reactivity. For example:

  • 2-Methoxy-4-methyl-5-nitropyridine (7c) : Synthesized in 95% yield via established methods .
  • 2-Methoxy-4-methyl-3-nitropyridine (7d) : Lower yield (80%) due to steric and electronic effects at the 3-nitro position .
    In contrast, 2-Allyl-3-methoxy-6-nitropyridine’s nitro group at the 6-position may alter regioselectivity in further reactions compared to analogs with nitro groups at the 3- or 5-positions.
Allyl vs. Chloro Substituents

Replacing the chloro group in analogs like 2-chloro-6-methoxy-3-nitropyridine (CAS 38533-61-8) with an allyl group modifies reactivity. Chloro substituents act as leaving groups, enabling nucleophilic substitution, while allyl groups facilitate cycloaddition or polymerization reactions .

Ethoxy vs. Methoxy Groups

Methoxy groups, being smaller, may enhance solubility in polar solvents .

Structural Similarity and Physical Properties

A comparison of key analogs (Table 1) highlights variations in molecular weight, substituents, and synthetic accessibility:

Compound Name Molecular Formula Substituents (Positions) Key Properties/Applications Reference
This compound C₉H₁₀N₂O₃ Allyl (2), Methoxy (3), NO₂ (6) Intermediate for functionalization -
2-Chloro-6-methoxy-3-nitropyridine C₆H₅ClN₂O₃ Cl (2), Methoxy (6), NO₂ (3) Pharmaceutical intermediate
6-Ethoxy-2-hydrazinyl-3-nitropyridine C₇H₉N₅O₃ Ethoxy (6), Hydrazinyl (2), NO₂ (3) Precursor for hydrazone derivatives
2-Methoxy-4-methyl-5-nitropyridine C₇H₈N₂O₃ Methoxy (2), Me (4), NO₂ (5) High-yield synthesis (95%)

Reactivity and Functionalization Potential

  • Nitro Group Reactivity : The nitro group in this compound may undergo reduction to amines or participate in electrophilic aromatic substitution, similar to 2-chloro-6-methoxy-3-nitropyridine .

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